2-Cyclohexylcyclopentan-1-one
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Overview
Description
2-Cyclohexylcyclopentan-1-one is an organic compound that belongs to the class of cycloalkanes It is characterized by a cyclopentane ring substituted with a cyclohexyl group and a ketone functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclohexylcyclopentan-1-one can be achieved through several methods. One common approach involves the Friedel-Crafts acylation of cyclohexylbenzene with cyclopentanone in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature to prevent side reactions.
Industrial Production Methods
On an industrial scale, the production of this compound may involve the catalytic hydrogenation of cyclohexylcyclopentadiene. This process utilizes a metal catalyst, such as palladium on carbon, under high pressure and temperature to achieve the desired product with high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-Cyclohexylcyclopentan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of the ketone group can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride, leading to the formation of alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbon adjacent to the ketone group.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Nucleophiles such as Grignard reagents (RMgX) in dry ether.
Major Products Formed
Oxidation: Cyclohexylcyclopentanone carboxylic acid.
Reduction: Cyclohexylcyclopentanol.
Substitution: Various substituted cyclopentanones depending on the nucleophile used.
Scientific Research Applications
2-Cyclohexylcyclopentan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a starting material for the preparation of various derivatives.
Biology: Investigated for its potential biological activity and interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of fragrances, flavors, and as a solvent in various industrial processes.
Mechanism of Action
The mechanism of action of 2-Cyclohexylcyclopentan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The ketone group can form hydrogen bonds with active sites of enzymes, influencing their activity. Additionally, the cyclohexyl and cyclopentane rings provide hydrophobic interactions that can affect the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Cyclopentanone: A simpler ketone with a five-membered ring.
Cyclohexanone: A six-membered ring ketone with similar reactivity.
Cyclohexylcyclohexanone: A compound with two cyclohexyl groups and a ketone.
Uniqueness
2-Cyclohexylcyclopentan-1-one is unique due to its combination of a cyclopentane ring with a cyclohexyl group and a ketone functional group. This structure imparts distinct chemical and physical properties, making it valuable for specific applications that other similar compounds may not fulfill.
Properties
CAS No. |
39858-70-3 |
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Molecular Formula |
C11H18O |
Molecular Weight |
166.26 g/mol |
IUPAC Name |
2-cyclohexylcyclopentan-1-one |
InChI |
InChI=1S/C11H18O/c12-11-8-4-7-10(11)9-5-2-1-3-6-9/h9-10H,1-8H2 |
InChI Key |
CSXMWMLCXGPFBE-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)C2CCCC2=O |
Origin of Product |
United States |
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